molecular formula C19H15ClN2O3 B2717782 Ethyl 4-(3-chlorophenoxy)-2-phenyl-5-pyrimidinecarboxylate CAS No. 477854-84-5

Ethyl 4-(3-chlorophenoxy)-2-phenyl-5-pyrimidinecarboxylate

Cat. No. B2717782
CAS RN: 477854-84-5
M. Wt: 354.79
InChI Key: DMZJVFFZWWDPCI-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrimidine, a basic aromatic ring that is a fundamental structure in many biological compounds . It also contains a chlorophenoxy group, which is commonly found in various herbicides and pharmaceuticals .


Physical And Chemical Properties Analysis

Based on its structure, we can predict that it might have certain properties. For example, it likely has a relatively high molecular weight due to the presence of multiple aromatic rings . Its solubility would depend on the specific functional groups present .

Scientific Research Applications

Synthesis and Structural Analysis

Ethyl 4-(3-chlorophenoxy)-2-phenyl-5-pyrimidinecarboxylate belongs to a class of compounds that are of interest due to their structural and chemical properties. Research has focused on the synthesis and characterization of similar pyrimidine derivatives, exploring their crystal structures and potential applications. For example, the synthesis of related pyrimidine derivatives through various chemical reactions has been thoroughly investigated, revealing insights into their crystallographic data and molecular arrangements. These studies underscore the compound's relevance in the field of chemical synthesis and structural chemistry (Hu Yang, 2009).

Nonlinear Optical Properties

The pyrimidine ring is a key structural feature in numerous biological and chemical compounds, including DNA and RNA. Research into derivatives of pyrimidine, such as ethyl 4-(3-chlorophenoxy)-2-phenyl-5-pyrimidinecarboxylate, has shown promising applications in the fields of medicine and nonlinear optics (NLO). Studies have focused on the synthesis of phenyl pyrimidine derivatives and their structural parameters, electronic properties, and NLO characteristics, demonstrating their potential in optoelectronic applications (A. Hussain et al., 2020).

Antioxidant and Radioprotective Activities

The investigation into novel pyrimidine derivatives has also extended to their potential antioxidant and radioprotective activities. One study synthesized a pyrimidine derivative and evaluated its in vitro antioxidant activity, as well as its in vivo radioprotection properties using a Drosophila melanogaster model. This research highlights the potential of pyrimidine derivatives in mitigating oxidative stress induced by ionizing radiation, pointing towards possible applications in radioprotection (B. J. Mohan et al., 2014).

Novel Synthetic Pathways and Chemical Transformations

The versatility of pyrimidine derivatives is further evidenced by research into their chemical transformations. For example, ethyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo a cascade reaction under the influence of strong bases to form novel tricyclic compounds. These findings underscore the potential for developing new synthetic routes and applications for pyrimidine derivatives in chemical research (A. Shutalev et al., 2008).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s a pharmaceutical, it might interact with certain enzymes or receptors in the body. If it’s a herbicide, it might inhibit a specific pathway in plants .

properties

IUPAC Name

ethyl 4-(3-chlorophenoxy)-2-phenylpyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O3/c1-2-24-19(23)16-12-21-17(13-7-4-3-5-8-13)22-18(16)25-15-10-6-9-14(20)11-15/h3-12H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMZJVFFZWWDPCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1OC2=CC(=CC=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(3-chlorophenoxy)-2-phenyl-5-pyrimidinecarboxylate

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